molecular formula C11H7FO2 B1315869 6-Fluoronaphthalene-1-carboxylic acid CAS No. 575-08-6

6-Fluoronaphthalene-1-carboxylic acid

Cat. No. B1315869
CAS RN: 575-08-6
M. Wt: 190.17 g/mol
InChI Key: PRGBEFGWVMWEGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Fluoronaphthalene-1-carboxylic acid is a chemical compound with the CAS Number: 575-08-6. Its molecular formula is C11H7FO2 and it has a molecular weight of 190.17 .


Molecular Structure Analysis

The InChI code for 6-Fluoronaphthalene-1-carboxylic acid is 1S/C11H7FO2/c12-8-4-5-9-7 (6-8)2-1-3-10 (9)11 (13)14/h1-6H, (H,13,14) . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

6-Fluoronaphthalene-1-carboxylic acid is a solid substance . It has a molecular weight of 190.17 . The compound’s storage temperature is 2-8°C .

Scientific Research Applications

Enantioselective Sensing

6-Fluoronaphthalene-1-carboxylic acid and its derivatives have been applied in enantioselective sensing. For instance, a chiral 1,8-diacridylnaphthalene-derived fluorosensor, which can be related to 6-fluoronaphthalene-1-carboxylic acid, has been used for sensing various chiral carboxylic acids, including amino acids and halogenated carboxylic acids. This application demonstrates the potential of 6-fluoronaphthalene-1-carboxylic acid in enantioselective recognition and analysis (Mei & Wolf, 2004).

Fluorescent Labelling in HPLC Analysis

Another application involves the use of naphthalene derivatives as fluorescent labelling reagents in high-performance liquid chromatography (HPLC). These derivatives, including those related to 6-fluoronaphthalene-1-carboxylic acid, are used for the analysis of biologically active carboxylic acids, highlighting their utility in analytical chemistry and pharmaceutical research (Gatti, Cavrini, & Roveri, 1992).

Fluorescence Sensing Assay

Further research has demonstrated the use of chiral naphthalene-derived fluorosensors, closely related to 6-fluoronaphthalene-1-carboxylic acid, in fluorescence sensing assays. These assays are critical for determining the concentration and enantiomeric composition of carboxylic acids and amino acid derivatives, highlighting their importance in stereochemical analysis and molecular recognition (Wolf, Liu, & Reinhardt, 2006).

Synthesis of Fluoronaphthalene Derivatives

6-Fluoronaphthalene-1-carboxylic acid and its derivatives also play a role in the synthesis of various fluorinated compounds. The lithiation and carboxylation of fluoronaphthalenes, including 6-fluoronaphthalene, have been studied for the production of naphthoic acids, which are key intermediates in the synthesis of various organic compounds (Kinstle & Bechner, 1970).

Development of Fluorophores

Research into the synthesis and characterization of fluorophores like 6-acryloyl-2-dimethylaminonaphthalene, which is structurally related to 6-fluoronaphthalene-1-carboxylic acid, has been significant. These fluorophores are used in studying proteins, indicating the applicability of 6-fluoronaphthalene-1-carboxylic acid derivatives in biochemistry and molecular biology (Prendergast et al., 1983).

Safety And Hazards

The safety information for 6-Fluoronaphthalene-1-carboxylic acid includes several hazard statements: H302, H315, H319, H335 . These correspond to hazards related to harmful ingestion, skin irritation, eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing thoroughly after handling .

properties

IUPAC Name

6-fluoronaphthalene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7FO2/c12-8-4-5-9-7(6-8)2-1-3-10(9)11(13)14/h1-6H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRGBEFGWVMWEGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)F)C(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10561899
Record name 6-Fluoronaphthalene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10561899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Fluoronaphthalene-1-carboxylic acid

CAS RN

575-08-6
Record name 6-Fluoro-1-naphthalenecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=575-08-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Fluoronaphthalene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10561899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a 1 liter round-bottomed flask equipped with condenser and N2 inlet were added 345 ml (3.68 mol) of fluorobenzene and 48 g (0.428 mol) of furoic acid. To the stirring suspension was added in portions 120 g (0.899 mmol of aluminum chloride. The reaction mixture was stirred at 95° C. for 16 hours and then quenched by addition to ice/water/1N HCl. After stirring 1 hour, the aqueous layer was decanted, and benzene and a saturated aqueous solution of sodium bicarbonate were added. After stirring 1 hour, the layers were separated, the aqueous layer washed with benzene, acidified, and extracted into ethyl acetate. The ethyl acetate layer was washed with water and brine, dried over sodium sulfate, and evaporated to a solid. The solid was triturated with isopropyl ether to give 5.0 g (6.1%) of a white solid, NMR (DMSO-d6): 7.0-8.0 (m, 5H), 8.6 (m, 1H).
Quantity
345 mL
Type
reactant
Reaction Step One
Quantity
48 g
Type
reactant
Reaction Step One
Quantity
0.899 mmol
Type
catalyst
Reaction Step Two
Yield
6.1%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Fluoronaphthalene-1-carboxylic acid
Reactant of Route 2
Reactant of Route 2
6-Fluoronaphthalene-1-carboxylic acid
Reactant of Route 3
Reactant of Route 3
6-Fluoronaphthalene-1-carboxylic acid
Reactant of Route 4
Reactant of Route 4
6-Fluoronaphthalene-1-carboxylic acid
Reactant of Route 5
Reactant of Route 5
6-Fluoronaphthalene-1-carboxylic acid
Reactant of Route 6
Reactant of Route 6
6-Fluoronaphthalene-1-carboxylic acid

Citations

For This Compound
1
Citations
TM Krülle, O Barba, SH Davis, G Dawson, MJ Procter… - Tetrahedron letters, 2007 - Elsevier
… 6-Fluoronaphthalene-1-carboxylic acid 1: Anhydrous aluminium chloride (65 g, 487 mmol) was added carefully to a suspension of furan-2-carboxylic acid (25 g, 260 mmol) in …
Number of citations: 8 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.